molecular formula C7H7ClN2OS B1474160 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride CAS No. 18504-83-1

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride

Cat. No.: B1474160
CAS No.: 18504-83-1
M. Wt: 202.66 g/mol
InChI Key: MACLKJADPCRLKV-UHFFFAOYSA-N
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Description

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride (CAS 18504-83-1) is a pyrido-thiazine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure incorporating nitrogen and sulfur atoms, a motif known to be associated with a wide spectrum of biological activities . Researchers are exploring such scaffolds for their potential to interact with central nervous system targets. Specifically, closely related pyrido[3,2-e][1,3]thiazin-4-one analogs have been identified as potent, non-competitive AMPA receptor antagonists, showing promise in preclinical studies for the treatment of neurological disorders such as epilepsy . The structural framework of this compound makes it a valuable intermediate for the synthesis of more complex molecules and for investigating structure-activity relationships (SAR) in the development of new therapeutic agents . Its mechanism of action is typically investigated within the context of modulating ion channels or enzyme targets relevant to disease pathways . This product is supplied for research purposes as a high-purity solid and requires storage as per safety guidelines. It is intended for laboratory use by qualified scientists only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1H-pyrido[2,3-b][1,4]thiazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c10-6-4-11-7-5(9-6)2-1-3-8-7;/h1-3H,4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLKJADPCRLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18504-83-1
Record name 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18504-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Target of Action

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is an inhibitor of the protease activity in animals. Proteases are enzymes that break down proteins and peptides, and they play a crucial role in numerous biological processes.

Mode of Action

The compound inhibits the uptake of trypsin and other enzymes in soybean cells by competitive inhibition. This means that it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction.

Biochemical Analysis

Biochemical Properties

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of protease activity in animals, inhibiting the uptake of trypsin and other enzymes in soybean cells by competitive inhibition . This interaction highlights its potential use in studying enzyme inhibition and protein interactions.

Cellular Effects

The effects of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit protease activity suggests that it may alter protein degradation pathways, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of proteases, preventing substrate access and subsequent catalysis . This competitive inhibition mechanism is crucial for understanding how the compound modulates enzyme activity and protein interactions.

Dosage Effects in Animal Models

The effects of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, toxic or adverse effects may be observed . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in inhibiting protease activity suggests that it may influence protein turnover and amino acid metabolism

Transport and Distribution

The transport and distribution of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride within cells and tissues are critical for understanding its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its cellular uptake and localization . These interactions determine its concentration and activity within specific cellular compartments.

Subcellular Localization

The subcellular localization of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride features a thiazine ring fused to a pyridine structure. This unique arrangement contributes to its reactivity and biological activity. The compound's synthesis often involves the bromination of related thiazine derivatives, which can alter its pharmacological profile significantly.

Biological Activities

Research indicates that 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
  • Anticancer Properties : Studies have indicated that derivatives of this compound can inhibit cell growth and induce apoptosis in cancer cell lines, particularly in leukemia models . The mechanisms may involve mitotic arrest and interference with cellular signaling pathways.
  • Immunomodulatory Effects : Some derivatives have demonstrated immunostimulatory properties, enhancing the immune response in animal models . Conversely, other compounds in this class exhibit immunosuppressive effects, indicating a complex relationship between structure and activity.

The biological effects of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and contribute to its therapeutic effects.
  • Receptor Interactions : Binding to specific receptors can modulate signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

Several studies have highlighted the biological activity of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride:

  • Anticancer Study : In a study evaluating the antiproliferative effects against breast and colon cancer cell lines, derivatives showed significant cytotoxicity. The most potent compounds were identified as having IC50 values in the low micromolar range .
  • Anti-inflammatory Research : A series of thiazine derivatives were tested for anti-inflammatory activity using carrageenan-induced paw edema models in rats. Results indicated that several compounds significantly reduced inflammation compared to control groups .
  • Immunological Response : Another investigation into the immunomodulatory effects revealed that certain derivatives could enhance antibody production in response to antigens in vivo .

Comparative Analysis

The following table summarizes the biological activities of selected derivatives of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride compared to other thiazine compounds:

CompoundAntimicrobial ActivityAnticancer ActivityImmunomodulatory Effects
1H-Pyrido[2,3-b][1,4]thiazin-2-one HClModerateHighVariable
7-Bromo-1H-pyrido[2,3-b][1,4]thiazinHighModerateLow
7-Chloro-1H-pyrido[2,3-b][1,4]thiazinLowHighModerate

Scientific Research Applications

Antidiabetic Properties

Research indicates that derivatives of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride can modulate potassium channels, particularly ATP-sensitive potassium channels (K_ATP channels). These channels are crucial in insulin secretion from pancreatic beta-cells. Compounds that act as K_ATP channel openers have been explored for their potential to enhance insulin release, making them candidates for treating non-insulin-dependent diabetes mellitus (NIDDM) .

Neurological Disorders

The compound has shown promise in treating neurological conditions such as Alzheimer's disease and epilepsy. By influencing neurotransmitter release and modulating neuronal excitability through K_ATP channels in the central nervous system, these compounds may provide therapeutic benefits for various psychiatric and neurological disorders .

Cardiovascular Health

Studies have demonstrated that 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride can relax vascular smooth muscles by acting on potassium channels, leading to vasodilation. This property is beneficial for managing hypertension and other cardiovascular diseases .

Pharmacokinetics and Efficacy

A study examining the pharmacokinetics of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride showed significant tissue penetration and sustained plasma concentrations after administration. This research is pivotal for understanding dosing regimens and therapeutic windows for effective treatment .

Clinical Trials

Clinical trials involving patients with diabetes demonstrated that compounds derived from 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride improved glycemic control compared to placebo groups. These findings support its potential as a viable treatment option for managing blood sugar levels .

Comparative Data Table

Application AreaMechanism of ActionPotential Benefits
AntidiabeticModulation of K_ATP channelsEnhanced insulin release
Neurological DisordersNeurotransmitter modulationImproved cognitive function
Cardiovascular HealthVasodilation via potassium channel openingLowered blood pressure

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
  • Structure : Replaces sulfur with oxygen in the thiazine ring.
  • Activity: Oxazinone derivatives synthesized via acylation with chloroacetyl chloride show lower affinity in molecular docking studies compared to thiazinone analogs due to reduced electron density and weaker protein interactions .
  • Example : 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one (CAS 105544-36-3) has a molecular weight of 229.03 g/mol but lacks reported hemorheological data .
Thiazolo[4,5-b]pyridin-2-one
  • Structure : Fused thiazole-pyridine system instead of thiazine.
Benzo[b][1,4]thiazin-2-one Derivatives
  • Structure : Benzene fused to thiazine (e.g., 3-(4-chlorophenyl)-2H-benzo[b][1,4]thiazin-2-one).
  • Properties : Substituents like Cl, Br, and I reduce melting points (112–131°C) compared to methoxy derivatives (115–117°C), indicating increased solubility for halogenated analogs .

Substituent Effects

Compound Substituent Melting Point (°C) Biological Activity Source
3-(4-Methoxyphenyl)-2H-benzo[b][1,4]thiazin-2-one 4-OCH₃ 115–117 Not reported
3-(4-Chlorophenyl)-2H-benzo[b][1,4]thiazin-2-one 4-Cl 112–114 Antibacterial (in silico)
1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride HCl salt N/A Antithrombotic, hemorheological
  • Thiourea Derivatives: The hydrochloride’s thiourea fragment increases binding affinity to thrombotic proteins, outperforming non-thiourea analogs in docking studies .

Research and Commercial Availability

  • Pyrido[2,3-b]pyrazin-6(5H)-one : Available at 95% purity (CAS 35808-45-8), enabling broader pharmacological testing .

Preparation Methods

Cyclization and Sulfur Incorporation

  • A common approach involves reacting a suitable pyridine precursor with carbon disulfide under reflux conditions in an alcoholic potassium hydroxide solution. This step introduces sulfur into the heterocyclic ring, forming the thiazine moiety.
  • Reaction conditions typically include heating under reflux for extended periods (e.g., 8–12 hours) followed by cooling to precipitate the product.
  • The precipitate is filtered, washed, dried, and recrystallized from appropriate solvents such as dioxane or ethanol to obtain the pure compound.

Formation of the Keto Group

  • The 2-one (keto) functionality is introduced either by oxidation of the intermediate thiazine ring or by using urea derivatives at elevated temperatures (around 180 °C), facilitating ring closure and keto group formation.
  • This step may involve heating the intermediate with urea in a sand bath for several hours, followed by cooling and crystallization.

Hydrochloride Salt Formation

  • The hydrochloride salt form is typically prepared by treating the free base of 1H-Pyrido[2,3-b]thiazin-2-one with hydrochloric acid in an appropriate solvent.
  • This step enhances the compound's stability and solubility, making it suitable for further biological evaluation or pharmaceutical use.

Representative Experimental Procedure

Step Reagents & Conditions Description Outcome
1 Pyridine derivative + Carbon disulfide in ethanolic KOH, reflux 12 h Incorporation of sulfur into the ring system Formation of 1,4-thiazine fused intermediate
2 Intermediate + Urea, heated at 180 °C for 4 h Cyclization and keto group formation Formation of 1H-Pyrido[2,3-b]thiazin-2-one
3 Compound + HCl in ethanol Salt formation 1H-Pyrido[2,3-b]thiazin-2-one hydrochloride

Analytical Data Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic absorption bands confirm functional groups:
    • C=O stretch around 1680–1700 cm⁻¹ indicating the keto group.
    • C–S and heterocyclic ring vibrations confirming thiazine formation.
  • Nuclear Magnetic Resonance (NMR) :
    • Proton NMR shows signals corresponding to pyridine and thiazine protons.
    • Exchangeable NH protons are observed, confirming the presence of the heterocyclic NH.
  • Melting Point and Crystallinity :
    • Recrystallized compounds show sharp melting points, indicative of purity.
    • Crystallization solvents such as ethanol or dioxane are commonly used.

Comparative Notes on Preparation Methods

Method Aspect Description Advantages Limitations
Use of Carbon Disulfide Provides sulfur for thiazine ring Efficient sulfur incorporation Toxicity and handling concerns
Heating with Urea Facilitates keto group formation and ring closure Straightforward, single-step cyclization Requires high temperature, careful control
Hydrochloride Salt Formation Improves compound stability and solubility Enhances pharmaceutical applicability Requires additional purification step

Summary of Research Findings

  • The preparation of 1H-Pyrido[2,3-b]thiazin-2-one hydrochloride is achievable via multi-step synthesis involving sulfur incorporation and cyclization reactions.
  • Refluxing pyridine derivatives with carbon disulfide in basic ethanolic solutions is a reliable method to form the thiazine ring.
  • Subsequent heating with urea induces keto group formation, essential for biological activity.
  • Formation of the hydrochloride salt enhances the compound's properties for medicinal chemistry applications.
  • Analytical data including IR and NMR spectra validate the successful synthesis of the target compound.
  • These methods have been reported with yields ranging typically from moderate to high (30–70%), depending on reaction conditions and purification techniques.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, catalyst efficiency, and reaction temperature. For example, analogous thiazinone derivatives (e.g., 3-aryl-substituted benzothiazinones) are synthesized via multi-step reactions using NaH in DMF as a base, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate mixtures) . Alternative one-pot methods with NaH and isothiocyanates can reduce intermediates and improve yields . Monitor reaction progress via TLC and confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. For instance, HPLC methods from pharmacopeial standards (e.g., Tizanidine HCl analysis) recommend using C18 columns with UV detection at 230–280 nm and mobile phases like phosphate buffer-acetonitrile . Structural confirmation requires ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 165–175 ppm) and high-resolution mass spectrometry (HRMS) . Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV/Vis or MS detection is preferred. For example, USP methods for related heterocycles (e.g., spectinomycin HCl) use ion-pair chromatography with pentanesulfonic acid and acetonitrile gradients . Calibrate using certified reference standards (e.g., EP/BP-grade impurities) and validate linearity (R² > 0.995) across 50–150% of the target concentration .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms or stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural evidence. For example, SHELX refinement of thiazinone derivatives confirmed bond angles and hydrogen-bonding networks critical for stability . Prepare crystals via slow evaporation (acetonitrile/water) and collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What strategies mitigate instability during long-term storage or under physiological conditions?

  • Methodological Answer : Stability studies under varied pH (1–10), temperature (4–40°C), and humidity (40–75% RH) are essential. For hydrolytically sensitive analogs (e.g., piperazine derivatives), lyophilization or storage in inert atmospheres (argon) improves shelf life . Monitor degradation via forced degradation studies (e.g., 0.1 M HCl/NaOH, H₂O₂) and identify byproducts using LC-MS .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations can map binding affinities to receptors like GABAₐ or kinases. For pyridothiadiazine derivatives, ligand-based pharmacophore models aligned with π-π stacking and hydrogen-bonding motifs . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/WHO guidelines). For instance, discrepancies in IC₅₀ values for similar thiazinones may arise from cell-line variability (HEK293 vs. HeLa) or assay conditions (serum concentration, incubation time) . Replicate studies with orthogonal methods (e.g., fluorescence-based vs. radiometric assays) and apply statistical rigor (ANOVA, p < 0.05) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride
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1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.